Omethoate-d6(O,O-dimethyl-d6)
Overview
Description
Omethoate-d6(O,O-dimethyl-d6) is a deuterated analog of omethoate, an organophosphorous insecticide. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and environmental science. The molecular formula of Omethoate D6 is C5H6D6NO4PS, and it has a molecular weight of 219.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omethoate D6 involves the incorporation of deuterium into the molecular structure of omethoate. This can be achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of deuterated methanol (CD3OD) with phosphorus oxychloride (POCl3) to form deuterated dimethyl phosphorochloridate. This intermediate is then reacted with methylamine and thiol to produce Omethoate D6 .
Industrial Production Methods
Industrial production of Omethoate D6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Omethoate D6 undergoes various chemical reactions, including:
Oxidation: Omethoate D6 can be oxidized to form its corresponding oxon derivative.
Reduction: The compound can be reduced to form deuterated dimethyl phosphorothioate.
Substitution: Omethoate D6 can undergo nucleophilic substitution reactions, where the deuterated methoxy groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed
Major Products Formed
Oxidation: Deuterated dimethyl phosphorothioate oxon.
Reduction: Deuterated dimethyl phosphorothioate.
Substitution: Various deuterated phosphorothioate derivatives depending on the nucleophile used
Scientific Research Applications
Omethoate D6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the behavior of organophosphorous compounds.
Biology: Employed in metabolic studies to trace the degradation pathways of organophosphorous insecticides.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of organophosphorous compounds.
Industry: Applied in environmental analysis to monitor the presence and degradation of organophosphorous insecticides in various matrices
Mechanism of Action
Omethoate D6 exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. The molecular targets include the active site of AChE, where Omethoate D6 binds and prevents the hydrolysis of acetylcholine. This mechanism is similar to that of other organophosphorous insecticides .
Comparison with Similar Compounds
Similar Compounds
Omethoate: The non-deuterated analog of Omethoate D6.
Dimethoate: Another organophosphorous insecticide with a similar structure but different functional groups.
Malathion: An organophosphorous insecticide with a similar mechanism of action but different chemical structure
Uniqueness
Omethoate D6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis in mass spectrometry and other analytical techniques. This makes Omethoate D6 a valuable tool in studies requiring high accuracy and reliability .
Properties
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphorylsulfanyl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOQEXFMJCDPG-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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